molecular formula C12H15BrO B14201512 1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one CAS No. 850534-92-8

1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one

Cat. No.: B14201512
CAS No.: 850534-92-8
M. Wt: 255.15 g/mol
InChI Key: ZSBDFICZYSYUMV-UHFFFAOYSA-N
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Description

1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to a carbon atom, which is also bonded to a phenyl group substituted with a propan-2-yl group

Preparation Methods

The synthesis of 1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-[4-(propan-2-yl)phenyl]propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated ketones.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play key roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction .

Comparison with Similar Compounds

1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-2-phenylpropan-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2-Bromo-1-phenylpropan-2-one: Another brominated ketone with different positioning of the bromine atom, affecting its chemical behavior.

    1-Bromo-1-phenylpropan-2-one: Lacks the propan-2-yl group, resulting in different physical and chemical properties.

Properties

CAS No.

850534-92-8

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-bromo-1-(4-propan-2-ylphenyl)propan-2-one

InChI

InChI=1S/C12H15BrO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-8,12H,1-3H3

InChI Key

ZSBDFICZYSYUMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)C)Br

Origin of Product

United States

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